2-Selenoethylguanidine
Description
2-Selenoethylguanidine is a guanidine derivative featuring a selenium atom within its ethyl side chain. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, which enhances their reactivity and binding affinity in biological and chemical systems .
Properties
CAS No. |
57897-99-1 |
|---|---|
Molecular Formula |
C3H8N3Se |
Molecular Weight |
165.09 g/mol |
InChI |
InChI=1S/C3H8N3Se/c4-3(5)6-1-2-7/h1-2H2,(H4,4,5,6) |
InChI Key |
DWZMJBJNZNXIRF-UHFFFAOYSA-N |
SMILES |
C(C[Se])N=C(N)N |
Canonical SMILES |
C(C[Se])N=C(N)N |
Other CAS No. |
57897-99-1 |
Synonyms |
2-selenoethylguanidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The key distinction of 2-Selenoethylguanidine lies in its selenoethyl (-SeCH₂CH₂-) substituent. Below is a comparison with analogous guanidine compounds:
Key Observations :
- Selenium vs. Sulfur: Unlike sulfaguanidine’s sulfonamide group (-SO₂-), the selenoethyl group in this compound may confer distinct redox behavior, as selenium participates in reversible oxidation states (e.g., -Se⁻ ↔ -SeO⁻) .
- Aromatic vs. Aliphatic Substituents: Compounds like 2-[(2-nitrophenyl)methylideneamino]guanidine exhibit aromatic π-π interactions and nitro group reactivity, whereas this compound’s aliphatic selenium chain likely enhances solubility in nonpolar solvents .
Pharmacological and Chemical Reactivity
Antimicrobial Activity
Sulfaguanidine is a well-documented antimicrobial agent, leveraging its sulfonamide group to inhibit bacterial dihydropteroate synthase . In contrast, selenium-containing compounds like this compound may target oxidative stress pathways in pathogens due to selenium’s antioxidant properties, though direct evidence is lacking in the provided data.
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